REACTION_CXSMILES
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[NH2:1][C:2]1[C:7]([Cl:8])=[C:6]([CH3:9])[C:5]([Cl:10])=[C:4](C)[N:3]=1.NC1C=C(C)C=C(C)N=1>>[CH3:9][C:6]1[C:5]([Cl:10])=[CH:4][N:3]=[C:2]([NH2:1])[C:7]=1[Cl:8]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=C1Cl)C)Cl)C
|
Name
|
2-Amino-3,5-dichloro-4,6-methylpyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=NC=C1Cl)N)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |